molecular formula C7H13N B089598 Quinuclidine CAS No. 100-76-5

Quinuclidine

Cat. No.: B089598
CAS No.: 100-76-5
M. Wt: 111.18 g/mol
InChI Key: SBYHFKPVCBCYGV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Quinuclidine, an organic compound with a bicyclic amine structure , has been found to interact with various targets. It has been identified as a potential inhibitor of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, an essential cell division protein in most bacteria . This compound derivatives have also shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes .

Mode of Action

This compound interacts with its targets in different ways. For instance, this compound-based FtsZ inhibitors prevent the formation of FtsZ protofilaments, thereby inhibiting bacterial division . In the case of acetylcholinesterase and butyrylcholinesterase, this compound derivatives act as inhibitors, reducing the hydrolysis of acetylcholine and fine-tuning the activity of the cholinergic system .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its targets. By inhibiting FtsZ, this compound disrupts the bacterial cell division process . The inhibition of acetylcholinesterase and butyrylcholinesterase affects the cholinergic system, which plays a significant role in muscle contraction, cognition, and autonomic nervous system regulation .

Pharmacokinetics

This compound is metabolized by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, in kidney and liver microsomes from humans, monkeys, dogs, and pigs . This metabolism involves the N-oxygenation of this compound, a process that is efficient in humans for FMO1 .

Result of Action

The action of this compound and its derivatives leads to various molecular and cellular effects. For instance, this compound-based FtsZ inhibitors have shown antimicrobial activity against multiple antibiotic-resistant bacterial strains . This compound derivatives acting as acetylcholinesterase and butyrylcholinesterase inhibitors can affect the cholinergic system, potentially impacting muscle contraction, cognition, and autonomic nervous system regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antimicrobial activity of this compound-based compounds can vary depending on the specific bacterial strain . Additionally, the metabolic activity of FMOs, which metabolize this compound, can be influenced by various factors, including genetic polymorphisms, environmental factors, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinuclidine can be synthesized through several methods. One common approach involves the reduction of quinuclidone. Another method is the second-order nucleophilic substitution (SN2) reaction or condensation reaction of piperidine derivatives .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of quinuclidone using palladium on carbon as a catalyst. This method is favored for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Quinuclidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinuclidone.

    Reduction: Reduction of quinuclidone yields this compound.

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Comparison with Similar Compounds

Quinuclidine is structurally related to several other compounds:

Uniqueness: this compound’s unique compact structure and strong basicity distinguish it from these similar compounds. Its ability to form stable adducts with Lewis acids and its effectiveness as a catalyst in various reactions make it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYHFKPVCBCYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057607
Record name Quinuclidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-76-5
Record name Quinuclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinuclidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.2]octane
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinuclidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinuclidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name QUINUCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX99FC5VI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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